![molecular formula C11H17ClFN5 B15113262 1-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B15113262.png)
1-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine
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Overview
Description
1-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine is a compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse pharmacological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine typically involves the reaction of 1-(2-fluoroethyl)-1H-pyrazole with N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine. The reaction is usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for the efficient production of the compound while maintaining strict quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
1-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
The compound 1-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine is a synthetic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds with two adjacent nitrogen atoms. This specific compound is characterized by two distinct pyrazole rings, each substituted with different alkyl groups, giving it unique chemical properties. The molecular formula is C11H17ClFN5, and it has a molecular weight of approximately 287.76 g/mol.
Scientific Research Applications
Research indicates that pyrazole derivatives, including this compound, exhibit a range of biological activities. Studies on the interactions of this compound with biological targets are crucial for understanding its potential therapeutic effects. These interaction studies typically involve assessing the compound's binding affinity, its effects on enzyme activity, and its impact on cell signaling pathways.
The unique structure of this compound suggests several potential applications:
- Medicinal Chemistry The presence of a fluorinated ethyl group and a methyl-substituted pyrazole enhances its chemical properties, making it a subject of interest in medicinal chemistry.
- Agricultural Science Its potential use in crop protection is being explored.
- Material Science This compound may be useful in the development of new materials.
The uniqueness of this compound lies in its dual pyrazole structure with distinct alkyl substitutions. This structural feature may confer unique chemical and biological properties, making it a valuable compound for various applications not fully realized by simpler analogs.
Mechanism of Action
The mechanism of action of 1-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-[2-(1-methyl-1H-pyrazol-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-6-yl]-3-(pyridin-4-ylmethyl)urea: A compound with a similar pyrazole core structure, known for its NAMPT inhibitory activity.
(S)-1-(1-(4-chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyridin-2(1H)-one: An ERK1/2 inhibitor with a pyrazole moiety.
Uniqueness
1-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine is unique due to its specific substitution pattern and the presence of both fluoroethyl and methylpyrazolyl groups. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Biological Activity
The compound 1-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine is a synthetic pyrazole derivative that has garnered attention for its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound features two distinct pyrazole rings with various alkyl substitutions, which contribute to its unique chemical properties. Its molecular formula is C11H17ClFN5 with a molecular weight of approximately 273.74 g/mol . The presence of a fluorinated ethyl group enhances its reactivity and potential interactions with biological targets.
Property | Value |
---|---|
Molecular Formula | C11H17ClFN5 |
Molecular Weight | 273.74 g/mol |
Structural Features | Dual pyrazole rings |
Anticancer Activity
Research has shown that pyrazole derivatives exhibit significant anticancer properties. For instance, studies indicate that compounds with structural similarities to our target compound can inhibit cancer cell proliferation. A notable study reported the IC50 values of certain pyrazole derivatives against various cancer cell lines, demonstrating their potential as anticancer agents .
Anti-inflammatory Effects
Pyrazole derivatives are also recognized for their anti-inflammatory activities. The modulation of inflammatory pathways can be attributed to the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. Compounds similar to our target have shown promising results in reducing inflammation in preclinical models .
Antimicrobial Properties
The antimicrobial activity of fluorinated pyrazole derivatives has been documented extensively. For example, fluorinated compounds have demonstrated efficacy against various bacterial and fungal strains, suggesting their potential utility in developing new antimicrobial agents . The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.
Neuroprotective Effects
Some studies have highlighted the neuroprotective effects of pyrazole derivatives, particularly in models of neurodegenerative diseases. The inhibition of acetylcholinesterase (AChE) activity is a common mechanism through which these compounds exert their effects, potentially benefiting conditions such as Alzheimer's disease .
Study 1: Anticancer Efficacy
A study evaluated the cytotoxic effects of various pyrazole derivatives on MCF-7 breast cancer cells. The results indicated that certain analogs exhibited IC50 values as low as 0.08 µM, comparable to established chemotherapeutics . The dual pyrazole structure in our compound may enhance its interaction with cellular targets involved in cancer progression.
Study 2: Anti-inflammatory Activity
In vivo studies demonstrated that specific pyrazole derivatives significantly reduced inflammation in animal models by inhibiting COX enzymes. The most potent compounds showed IC50 values ranging from 1.2 to 3.8 nM against COX-2, indicating strong anti-inflammatory potential .
Study 3: Antimicrobial Action
Research into the antimicrobial properties of fluorinated pyrazoles revealed effective inhibition against Aspergillus niger and E. coli. The mechanism was attributed to the disruption of cell wall synthesis and interference with metabolic pathways critical for microbial survival .
Properties
Molecular Formula |
C11H17ClFN5 |
---|---|
Molecular Weight |
273.74 g/mol |
IUPAC Name |
1-[1-(2-fluoroethyl)pyrazol-3-yl]-N-[(1-methylpyrazol-4-yl)methyl]methanamine;hydrochloride |
InChI |
InChI=1S/C11H16FN5.ClH/c1-16-9-10(7-14-16)6-13-8-11-2-4-17(15-11)5-3-12;/h2,4,7,9,13H,3,5-6,8H2,1H3;1H |
InChI Key |
YVQFWVZGROGXMR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)CNCC2=NN(C=C2)CCF.Cl |
Origin of Product |
United States |
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